molecular formula C8H14O5S B13200511 2-(Oxolan-2-ylmethanesulfonyl)propanoicacid

2-(Oxolan-2-ylmethanesulfonyl)propanoicacid

Katalognummer: B13200511
Molekulargewicht: 222.26 g/mol
InChI-Schlüssel: WYBYMZLWNLNYKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Oxolan-2-ylmethanesulfonyl)propanoic acid is an organic compound with the molecular formula C8H14O5S It is characterized by the presence of an oxolane ring attached to a methanesulfonyl group and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-ylmethanesulfonyl)propanoic acid typically involves the reaction of oxolane derivatives with methanesulfonyl chloride in the presence of a base, followed by the introduction of a propanoic acid group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(Oxolan-2-ylmethanesulfonyl)propanoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Oxolan-2-ylmethanesulfonyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted compounds depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(Oxolan-2-ylmethanesulfonyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Oxolan-2-ylmethanesulfonyl)propanoic acid involves its interaction with molecular targets through its functional groups. The oxolane ring and methanesulfonyl group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications of target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Oxolan-2-ylmethyl)sulfanylpropanoic acid: This compound has a similar structure but with a sulfanyl group instead of a sulfonyl group.

    2-(Oxolan-2-yl)propanoic acid: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

Uniqueness

2-(Oxolan-2-ylmethanesulfonyl)propanoic acid is unique due to the presence of both an oxolane ring and a methanesulfonyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H14O5S

Molekulargewicht

222.26 g/mol

IUPAC-Name

2-(oxolan-2-ylmethylsulfonyl)propanoic acid

InChI

InChI=1S/C8H14O5S/c1-6(8(9)10)14(11,12)5-7-3-2-4-13-7/h6-7H,2-5H2,1H3,(H,9,10)

InChI-Schlüssel

WYBYMZLWNLNYKI-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)O)S(=O)(=O)CC1CCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.